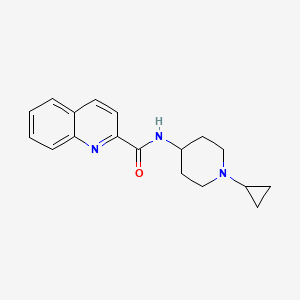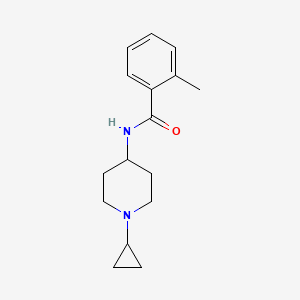
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is known to have a unique mechanism of action, which makes it an attractive target for further research.
作用機序
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide involves the inhibition of the reuptake of dopamine and norepinephrine. The compound binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to an increase in neuronal activity, which is responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide has several biochemical and physiological effects. The compound has been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in neuronal activity. This increase in neuronal activity is responsible for the compound's therapeutic effects, including its potential use in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide in lab experiments is its well-established synthesis method. The compound is also relatively stable, making it easy to handle and store. However, one of the limitations of using N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide. One possible direction is the further study of the compound's potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Another possible direction is the study of the compound's potential use as an analgesic and anti-inflammatory agent. Additionally, the development of new synthesis methods for N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has a unique mechanism of action and has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. There are several future directions for the research of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide, including the further study of its potential therapeutic applications and the development of new synthesis methods.
合成法
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 1-cyclopropylpiperidine to form N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide. The synthesis method of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide is well-established and has been used in various scientific research studies.
科学的研究の応用
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide has several potential applications in scientific research. The compound has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-3-2-4-13(11-12)16(19)17-14-7-9-18(10-8-14)15-5-6-15/h2-4,11,14-15H,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVPMKUBLQEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)


![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)


